5-HT2C Receptor Potency vs. Unsubstituted N-Benzyl Analog (Class-Level Structure-Activity Relationship Inference)
While direct experimental data for N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine is not publicly available in peer-reviewed literature, its structural class, the N-substituted (2-phenylcyclopropyl)methylamines, has been extensively characterized for 5-HT2C receptor agonism. Within this class, the unsubstituted N-benzyl analog, compound (+)-19, exhibits an EC₅₀ of 24 nM in the calcium flux assay at the human 5-HT2C receptor [1][2]. The target compound introduces a 2-methoxy group onto the benzyl ring. Medicinal chemistry optimization studies on this scaffold have established that alkoxyl substitution on the aromatic ring is a critical determinant for enhancing 5-HT2C potency. For example, compound (+)-16b, which incorporates a 2-alkoxy-5-chloro substitution pattern, achieves an EC₅₀ of 4.2 nM at 5-HT2C, representing a >5-fold improvement in potency over the unsubstituted N-benzyl analog [3]. This class-level SAR strongly suggests that the target compound's 2-methoxybenzyl motif will confer a distinct and potentially enhanced potency profile relative to the unsubstituted N-benzyl reference point.
| Evidence Dimension | 5-HT2C receptor functional potency (EC₅₀) |
|---|---|
| Target Compound Data | Not experimentally reported |
| Comparator Or Baseline | Unsubstituted N-benzyl analog (+)-19: EC₅₀ = 24 nM |
| Quantified Difference | Not quantifiable (class-level SAR only); alkoxy substitution improves potency by >5-fold in analogous series |
| Conditions | Human 5-HT2C receptor, calcium flux functional assay (Gq-mediated signaling) |
Why This Matters
For researchers procuring a 5-HT2C agonist tool compound, the 2-methoxybenzyl substitution is predicted to provide a distinct potency signature compared to the unsubstituted benzyl analog, which is crucial for dose-response studies and for avoiding the confounding effects of suboptimal receptor activation.
- [1] Zhang G, Cheng J, McCorvy JD, Lorello PJ, Caldarone BJ, Roth BL, Kozikowski AP. Discovery of N‑Substituted (2‑Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. J Med Chem. 2017;60(14):6273-6288. View Source
- [2] Typeset.io. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. View Source
- [3] Cheng J, Giguere PM, Schmerberg CM, Pogorelov VM, Rodriguiz RM, Huang XP, Zhu H, McCorvy JD, Wetsel WC, Roth BL, Kozikowski AP. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. J Med Chem. 2015;58(4):1992-2002. View Source
